1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate
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Overview
Description
1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with methyl groups and a prop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclohexadienone derivative with a prop-2-enoate ester in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated cyclohexadienone derivatives.
Scientific Research Applications
1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Similar structure with a hydroxyl group and aldehyde functionality.
Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-: Similar cyclohexene structure with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use .
Properties
CAS No. |
62940-12-9 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(1,5-dimethyl-6-oxocyclohexa-2,4-dien-1-yl) prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-4-9(12)14-11(3)7-5-6-8(2)10(11)13/h4-7H,1H2,2-3H3 |
InChI Key |
CQAGIHRGGMQGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1=O)(C)OC(=O)C=C |
Origin of Product |
United States |
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